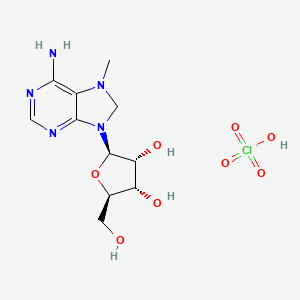

7-Methyladenosine Perchlorate Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyladenosine Perchlorate Salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. It is primarily used in analytical method development, method validation, and quality control applications .

Vorbereitungsmethoden

The synthesis of 7-Methyladenosine Perchlorate Salt involves several steps. One common method includes the methylation of adenosine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.

Analyse Chemischer Reaktionen

7-Methyladenosine Perchlorate Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

7-Methyladenosine Perchlorate Salt serves as a crucial reagent in the synthesis of adenosine analogs. Its ability to activate adenosine receptors makes it an essential tool for studying intracellular signaling pathways and gene regulation mechanisms. The compound's role as an agonist of adenosine receptors allows researchers to investigate the biochemical responses triggered by receptor activation, which can have implications in understanding various physiological processes.

Table 1: Key Applications in Biochemical Research

Molecular Biology Applications

In molecular biology, this compound is used to study RNA modifications and their effects on gene expression. The methylation of nucleotides within RNA molecules can significantly influence protein production levels, making this compound vital for research into mRNA stability and translation efficiency.

Case Study: mRNA Modifications

A study highlighted the impact of 2′-O-methylation on the second transcribed nucleotide within the mRNA 5′ cap, demonstrating that such modifications can influence protein production levels in a cell-specific manner. This underscores the importance of this compound in exploring RNA modifications and their biological implications .

Pharmacological Research

The pharmacological potential of this compound lies in its ability to modulate adenosine receptor activity. This property is being explored for therapeutic applications in various diseases, including cancer and neurodegenerative disorders. By understanding how this compound interacts with adenosine receptors, researchers can develop targeted therapies that leverage these interactions.

Table 2: Pharmacological Implications

Safety and Handling Considerations

Research involving perchlorate salts, including this compound, necessitates strict safety protocols due to their potential explosive nature under certain conditions. Recent studies have emphasized the importance of understanding the molecular structure of perchlorates to mitigate risks during experimentation .

Wirkmechanismus

7-Methyladenosine Perchlorate Salt acts as an agonist of adenosine receptors. By activating these receptors, it triggers a cascade of biochemical responses that influence intracellular signaling pathways and gene expression. Although the precise mechanism of action is not fully elucidated, it is known to stimulate adenosine receptors, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

7-Methyladenosine Perchlorate Salt can be compared with other similar compounds, such as:

- 7-Methyl-6-thioguanosine Chloride

- 7-Methyl-7-deaza-2’-deoxyguanosine

- 8-Amino Adenosine These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interaction with adenosine receptors and its applications in analytical and pharmacological research .

Biologische Aktivität

7-Methyladenosine Perchlorate Salt (CAS 81319-59-7) is a modified nucleoside that plays a significant role in biochemical research, particularly in the study of RNA modifications and their implications in biological processes. This article explores its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₆ClN₅O₈

- Molecular Weight : 381.73 g/mol

7-Methyladenosine (m7A) is a common modification found in eukaryotic mRNA. It is known to influence various aspects of RNA metabolism, including:

- Stability : m7A enhances the stability of mRNA by protecting it from degradation.

- Translation Efficiency : It plays a crucial role in the initiation of translation by facilitating the binding of the ribosome to mRNA.

- Cellular Signaling : m7A modifications can affect RNA-protein interactions, influencing signaling pathways and gene expression.

1. Gene Expression Regulation

Research indicates that m7A modifications are involved in the regulation of gene expression through various mechanisms:

- Transcriptional Activation : m7A facilitates the recruitment of translation initiation factors, enhancing protein synthesis .

- Alternative Splicing : Modifications can influence splicing decisions, affecting the diversity of protein isoforms produced from a single gene .

2. Role in Disease

The dysregulation of m7A methylation has been implicated in several diseases, including cancer and neurological disorders:

- Cancer : Altered m7A levels can lead to aberrant gene expression profiles associated with tumorigenesis .

- Neurological Disorders : Changes in RNA methylation patterns are linked to neurodegenerative diseases, suggesting a role in neuronal function and health .

Case Study 1: Cancer Research

A study investigated the role of m7A methylation in breast cancer cells. It was found that inhibiting m7A methyltransferases led to decreased cell proliferation and increased apoptosis. The study highlighted how targeting m7A pathways could serve as a potential therapeutic strategy for cancer treatment.

Case Study 2: Neurological Function

Research on neuronal cells demonstrated that m7A modifications are crucial for synaptic plasticity. Inhibition of m7A methylation resulted in impaired learning and memory functions in animal models, suggesting that maintaining proper m7A levels is vital for cognitive health.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on the quantification and functional analysis of m7A modifications using advanced techniques such as mass spectrometry. These studies aim to elucidate the precise roles of m7A in various biological contexts and its potential as a therapeutic target .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3,5,7-8,11,17-19H,2,4H2,1H3,(H2,12,13,14);(H,2,3,4,5)/t5-,7-,8-,11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWZVRZZCWMLTO-YCSZXMBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.